N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 929429-12-9
VCID: VC11930062
InChI: InChI=1S/C25H21NO4/c1-15-6-4-5-7-20(15)25(28)26-18-10-13-21-16(2)24(30-22(21)14-18)23(27)17-8-11-19(29-3)12-9-17/h4-14H,1-3H3,(H,26,28)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)OC)C
Molecular Formula: C25H21NO4
Molecular Weight: 399.4 g/mol

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide

CAS No.: 929429-12-9

Cat. No.: VC11930062

Molecular Formula: C25H21NO4

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide - 929429-12-9

Specification

CAS No. 929429-12-9
Molecular Formula C25H21NO4
Molecular Weight 399.4 g/mol
IUPAC Name N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
Standard InChI InChI=1S/C25H21NO4/c1-15-6-4-5-7-20(15)25(28)26-18-10-13-21-16(2)24(30-22(21)14-18)23(27)17-8-11-19(29-3)12-9-17/h4-14H,1-3H3,(H,26,28)
Standard InChI Key ZRKPWXCHBRBKIR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)OC)C
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)OC)C

Introduction

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a complex organic compound that belongs to the benzamide class. It features a benzofuran core, which is a common motif in various biologically active compounds. The compound's structure includes a 4-methoxybenzoyl group attached to the benzofuran ring, along with a 2-methylbenzamide moiety. This article aims to provide a detailed overview of this compound, focusing on its chemical properties, potential biological activities, and relevant research findings.

Synthesis

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide involves several steps, starting from the preparation of the benzofuran core. This typically involves a condensation reaction between a suitable aldehyde and a phenol derivative, followed by the introduction of the 4-methoxybenzoyl group through an acylation reaction. The final step involves the coupling of the benzofuran derivative with 2-methylbenzoyl chloride in the presence of a base.

Biological Activities

While specific biological activity data for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is not readily available, compounds with similar structures have shown potential in various biological assays. For instance, benzofuran derivatives have been explored for their antimicrobial, anticancer, and antiviral properties. The presence of a benzamide moiety can enhance the compound's ability to interact with biological targets, such as enzymes or receptors.

Research Findings and Future Directions

Research on benzofuran-based compounds has highlighted their potential as therapeutic agents. Studies have shown that modifications to the benzofuran core can significantly impact biological activity. For example, the introduction of substituents like methoxy groups can alter the compound's lipophilicity and interaction with biological targets.

Compound TypeBiological ActivityReference
Benzofuran DerivativesAntimicrobial, Anticancer
Benzamide DerivativesAntimicrobial, Antifungal

Future research should focus on synthesizing analogs of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide with varying substituents to explore their biological activity profiles. Additionally, computational studies could provide insights into the compound's potential binding modes with therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator